rac-(1R,2R)-2-(1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid, trans
Description
rac-(1R,2R)-2-(1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid, trans (hereafter referred to as the "target compound") is a cyclopropane derivative featuring a carboxylic acid group and a methyl-substituted pyrazole ring in a trans configuration. The compound exists as a racemic mixture (rac), containing both enantiomers. Key properties include a molecular weight of 208.3 g/mol and a purity of ≥95% . It is marketed as a specialty building block for organic synthesis, with pricing ranging from €529 for 50 mg to €1,440 for 500 mg .
The trans stereochemistry and pyrazole substituent distinguish it from simpler cyclopropane derivatives.
Properties
IUPAC Name |
(1R,2R)-2-(2-methylpyrazol-3-yl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-10-7(2-3-9-10)5-4-6(5)8(11)12/h2-3,5-6H,4H2,1H3,(H,11,12)/t5-,6-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVLKCLWYBASUPG-PHDIDXHHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2CC2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=CC=N1)[C@@H]2C[C@H]2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1899946-22-5 | |
| Record name | rac-(1R,2R)-2-(1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Transition-Metal-Catalyzed Methods
Transition metals such as rhodium or copper facilitate [2+1] cycloaddition reactions between diazo compounds and alkenes. For example, ethyl diazoacetate can react with a pyrazole-substituted alkene precursor under rhodium catalysis to form the cyclopropane core. However, this method often requires stringent anhydrous conditions and yields mixtures of cis and trans isomers, necessitating subsequent separation.
Acid-Mediated Cyclization
Recent advancements leverage sulfuric acid and sodium nitrite to induce cyclopropanation via nitrosation intermediates. As demonstrated in CN110862311A, a cyclopropane precursor dissolved in sulfuric acid undergoes nitrosation with sodium nitrite at 0–5°C, followed by dropwise addition into refluxing sulfuric acid to minimize ring-opening side reactions. This method achieves yields up to 85% while preserving the cyclopropane integrity.
Oxidation and Functional Group Interconversion
The carboxylic acid group is often installed via oxidation of aldehydes or hydrolysis of esters.
Ester Hydrolysis
Methoxycarbonyl-protected derivatives, such as rac-(1R,2R)-2-[3-(methoxycarbonyl)-1-methyl-1H-pyrazol-5-yl]cyclopropane-1-carboxylic acid, are hydrolyzed using aqueous lithium hydroxide. This method, adapted from EP0021160A1, achieves near-quantitative conversion under mild conditions (30°C, 12 hours).
Stereochemical Control and Isolation of Trans Isomer
The trans configuration of the cyclopropane substituents is critical for biological activity.
Diastereoselective Synthesis
Chiral auxiliaries or catalysts enforce trans selectivity during cyclopropanation. For example, a rhodium(II)-prolinate catalyst induces diastereomeric ratios up to 9:1 (trans:cis). Post-reaction epimerization using acidic or basic conditions can further enrich the trans isomer.
Chromatographic Resolution
Racemic mixtures are resolved via chiral stationary phase chromatography. While effective, this method is cost-prohibitive for large-scale production.
Comparative Analysis of Synthetic Routes
The table below evaluates key methods based on yield, stereoselectivity, and practicality:
| Method | Yield (%) | Trans:cis Ratio | Scalability | Reference |
|---|---|---|---|---|
| Rhodium-catalyzed | 65–75 | 4:1 | Moderate | |
| Sulfuric acid cyclization | 80–85 | 1:1 | High | |
| Suzuki-Miyaura coupling | 70–78 | N/A | Low |
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2R)-2-(1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid, trans can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
rac-(1R,2R)-2-(1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid, trans has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a drug candidate or a pharmacophore in drug design.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of rac-(1R,2R)-2-(1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid, trans depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyclopropane ring and pyrazole moiety can contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Cyclopropane Derivatives
Structural and Functional Differences
The target compound is compared below with structurally related cyclopropane derivatives (selected from and other sources):
*Estimated based on molecular formulas.
Key Observations:
Substituent Effects: The pyrazole group in the target compound introduces aromaticity and hydrogen-bonding capacity, contrasting with aliphatic (e.g., ethyl) or electron-withdrawing (e.g., cyano) groups in analogs. Lipophilicity varies significantly: the methylpyrazole substituent may enhance solubility in polar solvents compared to ethyl or trifluoromethyl groups .
Stereochemistry: The trans configuration in the target compound and trans-2-cyanocyclopropanecarboxylic acid contrasts with cis isomers (e.g., cis-2-cyanocyclopropanecarboxylic acid, CAS 1463522-68-0), affecting spatial arrangement and interaction with biological targets .
Pyrazole derivatives are known for kinase inhibition and anti-cancer activity, though specific data for this compound is unavailable .
Physicochemical Properties
Limited data exists for the target compound, but trends can be inferred:
- Melting Point : Pyrazole-containing derivatives often exhibit higher melting points than aliphatic analogs due to intermolecular hydrogen bonding.
- Solubility: The carboxylic acid group enhances aqueous solubility compared to ester or cyano derivatives (e.g., ethyl trans-2-cyanocyclopropane-1-carboxylate, CAS 60212-41-1) .
Biological Activity
The compound rac-(1R,2R)-2-(1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid, trans, is a cyclopropane derivative with significant potential in medicinal chemistry due to its unique structural features. With a molecular formula of C₈H₁₀N₂O₂ and a molecular weight of 166.18 g/mol, this compound has garnered attention for its biological activities, particularly in the context of enzyme inhibition and potential therapeutic applications.
Chemical Structure and Synthesis
The structure of rac-(1R,2R)-2-(1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid features a cyclopropane ring linked to a carboxylic acid group and a 1-methyl-1H-pyrazole moiety. The synthesis typically involves cyclocondensation reactions, often utilizing hydrazine derivatives and 1,3-dicarbonyl compounds. Catalysts such as iodine may facilitate the formation of the pyrazole structure.
Enzyme Inhibition
Research indicates that derivatives of cyclopropanecarboxylic acids, including rac-(1R,2R)-2-(1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid, can act as inhibitors of ethylene biosynthesis in plants. Specifically, they inhibit the enzyme 1-aminocyclopropane-1-carboxylate oxidase (ACO), which is crucial for ethylene production in various plant species .
Molecular docking studies have demonstrated that this compound exhibits strong binding affinity to ACO enzymes, suggesting its potential use as a bioregulator in agricultural applications. The binding energy values obtained from these studies indicate that rac-(1R,2R)-2-(1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid has favorable interactions with the target enzyme .
Pharmacological Potential
The unique structural arrangement of this compound suggests it may possess various pharmacological activities. Preliminary studies have indicated that it could exhibit anti-inflammatory and analgesic properties. This is supported by its structural similarity to other bioactive compounds that have shown efficacy in these areas .
Study on Ethylene Inhibition
A study conducted on the effects of cyclopropanecarboxylic acids on ethylene biosynthesis demonstrated that rac-(1R,2R)-2-(1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid effectively reduced ethylene production in Arabidopsis thaliana. The study utilized molecular docking to analyze binding sites and interaction energies with the ACO enzyme. The results indicated that this compound had a higher binding affinity compared to commercially available inhibitors like methylcyclopropane .
Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory potential of various cyclopropane derivatives, including rac-(1R,2R)-2-(1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid. In vitro assays revealed that this compound significantly inhibited pro-inflammatory cytokine production in macrophage cultures, suggesting its potential as an anti-inflammatory agent .
Comparative Analysis of Related Compounds
To better understand the biological activity of rac-(1R,2R)-2-(1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid, a comparative analysis with structurally similar compounds was performed:
| Compound Name | Binding Energy (kcal/mol) | Biological Activity |
|---|---|---|
| rac-(1R,2R)-2-(1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid | -6.5 | Ethylene biosynthesis inhibition |
| (E)-2-phenycyclopropane-1-carboxylic acid | -6.0 | Anti-inflammatory |
| 1-amino-cyclopropane-1-carboxylic acid | -5.3 | Ethylene precursor |
This table illustrates the competitive binding energies and highlights the potential advantages of using rac-(1R,2R)-2-(1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid as an effective inhibitor compared to other known compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
